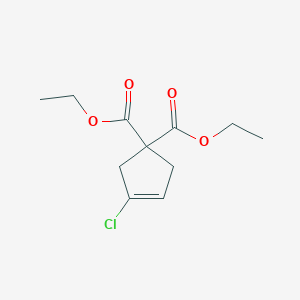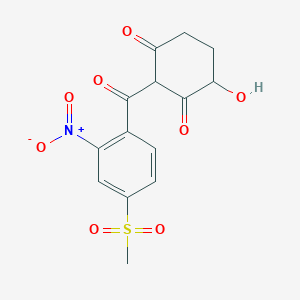
4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione is a chemical compound belonging to the triketone class of herbicides. These compounds are known for their ability to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of essential plant molecules . This inhibition leads to the bleaching and elimination of weeds, making triketones effective herbicides .
Métodos De Preparación
The synthesis of 4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione involves several steps. One common method includes the reaction of 1,3-cyclohexanedione with 4-methylsulfonyl-2-nitrobenzoyl chloride in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like acetonitrile at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione has several scientific research applications:
Mecanismo De Acción
The primary mechanism of action of 4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme is involved in the catabolism of tyrosine, an amino acid essential for the synthesis of plastoquinone and tocopherols in plants . By inhibiting HPPD, the compound disrupts the production of these molecules, leading to the bleaching and death of the plant .
Comparación Con Compuestos Similares
4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione is similar to other triketone herbicides such as mesotrione, sulcotrione, and tembotrione . These compounds share a common mechanism of action but differ in their chemical structures and specific applications . For example:
Tembotrione: This compound is used in post-emergence weed control and has additional functional groups that enhance its herbicidal activity.
These differences highlight the uniqueness of this compound in terms of its specific chemical structure and applications.
Propiedades
Número CAS |
393085-44-4 |
|---|---|
Fórmula molecular |
C14H13NO8S |
Peso molecular |
355.32 g/mol |
Nombre IUPAC |
4-hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H13NO8S/c1-24(22,23)7-2-3-8(9(6-7)15(20)21)13(18)12-10(16)4-5-11(17)14(12)19/h2-3,6,11-12,17H,4-5H2,1H3 |
Clave InChI |
GNYXTZOMBGNDRM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCC(C2=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


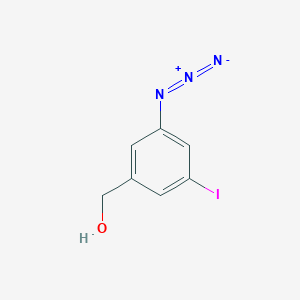
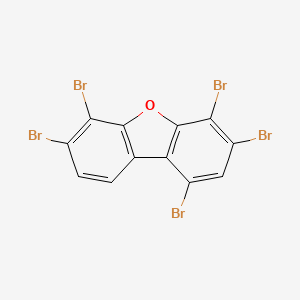
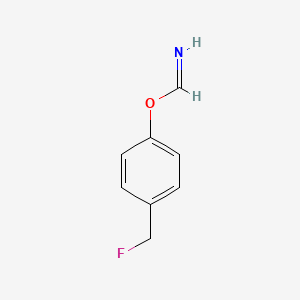
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)
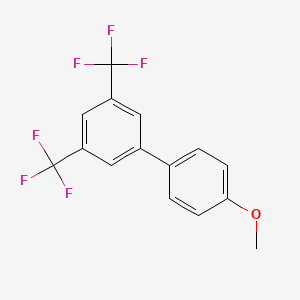
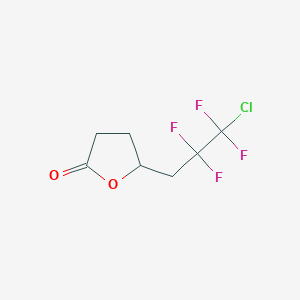
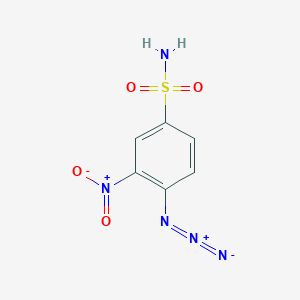

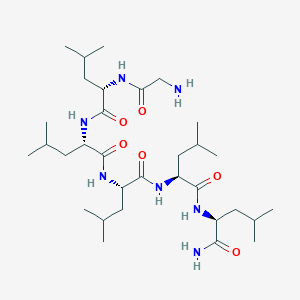
![Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14233455.png)
![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
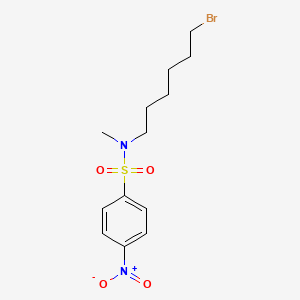
![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)
